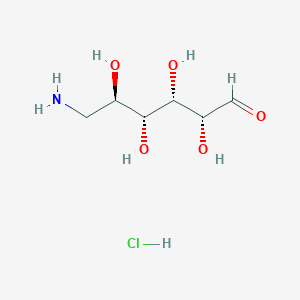

6-Amino-6-deoxy-D-glucose hydrochloride

Vue d'ensemble

Description

6-Amino-6-deoxy-D-glucose hydrochloride is an amino sugar . It is used as a chromatographic agent to detect and identify viruses . It is also used for the synthesis of alkylating nitrogen mustards . These compounds have been studied for potential antitumor activity and irreversible enzyme inhibition .

Synthesis Analysis

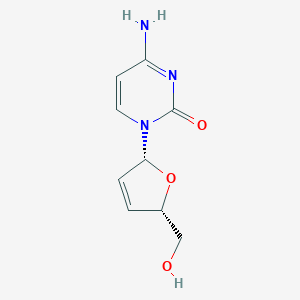

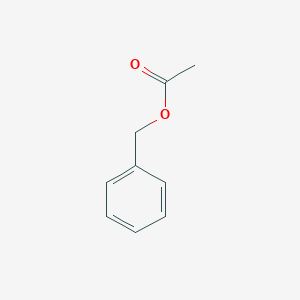

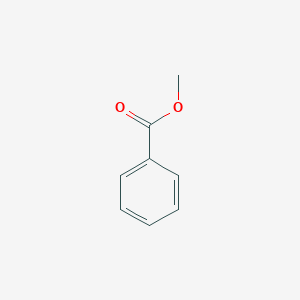

A general method for the synthesis of 6-amino-6-deoxy-a-D-glucopyranosides from 3,4-di-0-acetyl- 1,2-dideoxy-6-O-p-tolylsulfonyl-~-a~abino-hex-l-enopyranose (3,4-di-0-acetyl-6-0-p-tolylsulfonyl-D-glu- cal) is described . The key steps in the synthesis are addition of nitrosyl chloride to the above glycal, condensation of the resulting nitroso-chloro adduct with alcohols or phenols to provide a-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-~-arabno-hexopyranose, and conversion of the a-oximino- glycosides to a-glucoside derivatives .Molecular Structure Analysis

The molecular formula of 6-Amino-6-deoxy-D-glucose hydrochloride is C6H14ClNO5 . The average mass is 215.632 Da and the monoisotopic mass is 215.056046 Da .Chemical Reactions Analysis

The reaction of 3,4-di-0-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (3) with nitrosyl chloride as in the preparation of dimeric 3,4,6-tri-0-acetyl-2-deoxy-2-nitroso-a-D-glucopyranosyl chloride (10, 11) afforded a mixture of two crystalline compounds .Physical And Chemical Properties Analysis

6-Amino-6-deoxy-D-glucose hydrochloride is a white solid . The molecular weight is 199.63 . It forms crystals from absolute ethanol + ether, and decomposes at 172-173° .Applications De Recherche Scientifique

Transdermal and Topical Drug Delivery Enhancement

6-Amino-6-deoxy-D-glucose hydrochloride (referred to as compound 5) has demonstrated promise as a skin permeation/penetration enhancer. Researchers synthesized a series of glucose derivatives, and compound 5 emerged as a standout enhancer. It effectively increases the permeation and penetration of drugs through human skin . Specifically, it enhances the delivery of theophylline and even boosts the epidermal concentration of highly hydrophilic antiviral agents like cidofovir.

Antitumor Activity and Enzyme Inhibition

This amino sugar serves as a precursor for alkylating nitrogen mustards. These compounds have been studied for their potential antitumor activity and irreversible enzyme inhibition. Researchers explore their effects on cancer cells and enzymes, aiming to develop novel therapies .

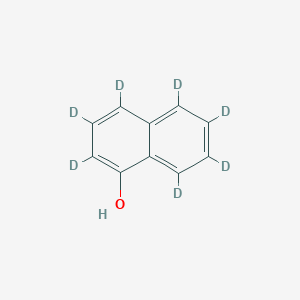

Circular Dichroism Measurements

6-Deoxy-D-glucose (the parent compound without the amino group) is used as a standard in circular dichroism measurements. Circular dichroism spectroscopy provides valuable information about the secondary structure of biomolecules, including proteins and nucleic acids .

Microscopy Studies in Dictyostelium Cells

Researchers have employed 6-Deoxy-D-glucose (the non-amino derivative) as a sugar for incubating starved Dictyostelium HMX44A.atg1-1 cells in microscopy studies. This application sheds light on cellular processes and dynamics .

Synthetic Methods for Glycosidic Linkages

The natural occurrence of 6-amino-6-deoxy-D-glucose as an α-glycoside in the antibiotic Kanamycin-A has sparked interest in synthetic methods for establishing glycosidic linkages. Researchers explore ways to connect this amino sugar with desired aglycons, aiming to create novel glycosides with potential biological activities .

Mécanisme D'action

Target of Action

6-Amino-6-deoxy-D-glucose hydrochloride, also known as 6-Amino-6-deoxy-D-glucopyranose hydrochloride, is a derivative of glucose . It is primarily used as a chromatographic agent to detect and identify viruses . The compound’s primary targets are the carbohydrate metabolism pathways in cells .

Mode of Action

The compound interacts with its targets by inducing endoplasmic reticulum stress, which in turn blocks the carbohydrate metabolism in cells . This interaction results in a disruption of normal cellular processes, particularly in cancer cells .

Biochemical Pathways

The affected biochemical pathways primarily involve the carbohydrate metabolism within cells . The compound’s action leads to a halt in N-linked glycosylation by replacing mannose . This disruption can have downstream effects on various cellular functions, including protein synthesis and cell signaling.

Result of Action

The result of the compound’s action is a disruption of normal cellular processes. By blocking carbohydrate metabolism, it can induce stress within cells and potentially lead to cell death . This makes it a potential therapeutic agent for targeting chemo-resistant hypoxic cancer cells .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLASPBRRZDEV-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

576-47-6 (Parent) | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60970659 | |

| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55324-97-5 | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55324-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-6-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

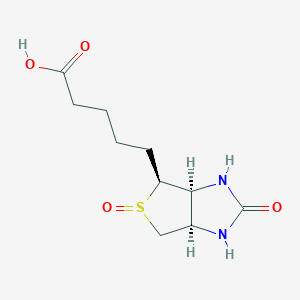

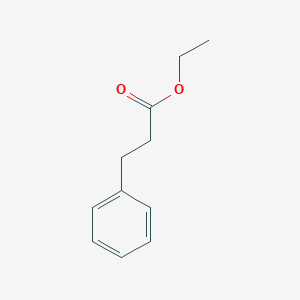

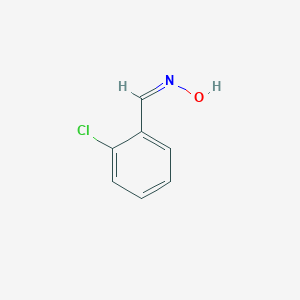

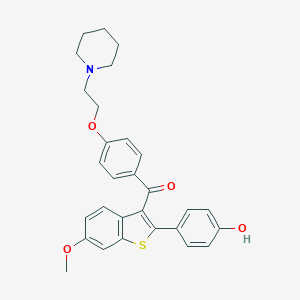

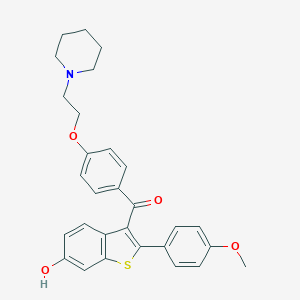

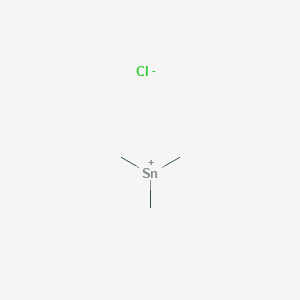

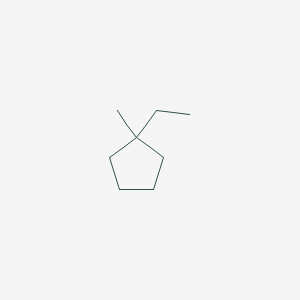

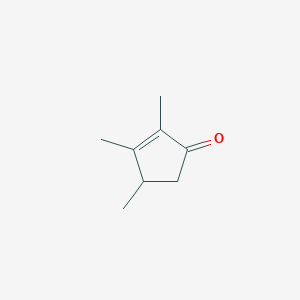

Feasible Synthetic Routes

Q & A

Q1: What evidence suggests that 6-amino-6-deoxy-D-glucose hydrochloride might be useful against influenza infections?

A1: The research paper "Effect of 6-amino-6-deoxy-D-glucose hydrochloride on influenza infection in mice" [] provides preliminary evidence of a potential prophylactic effect of this compound against influenza. The study showed that intranasal administration of 6-amino-6-deoxy-D-glucose hydrochloride to mice before they were infected with influenza virus resulted in:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.